molecular formula C24H20N2O5 B3651132 methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate

methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate

Cat. No.: B3651132
M. Wt: 416.4 g/mol
InChI Key: IDJBXBMYGNMIFL-KGENOOAVSA-N
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Description

Methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a nitrophenyl group, a phenylprop-2-enoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Aldol Condensation: The formation of the phenylprop-2-enoyl group through an aldol condensation reaction between an aromatic aldehyde and an acetophenone derivative.

    Esterification: The formation of the benzoate ester by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

    Amidation: The final step involves the coupling of the nitrophenyl and phenylprop-2-enoyl groups with the benzoate ester through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide, water

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Carboxylic acids

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylprop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-aminobenzoate
  • Methyl 4-methyl-3-nitrobenzoate
  • Methyl 4-methyl-3-phenylprop-2-enoylbenzoate

Uniqueness

Methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate is unique due to the presence of both a nitrophenyl group and a phenylprop-2-enoyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-16-11-12-19(24(28)31-2)15-22(16)25-23(27)21(18-8-4-3-5-9-18)14-17-7-6-10-20(13-17)26(29)30/h3-15H,1-2H3,(H,25,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJBXBMYGNMIFL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-methyl-3-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate

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